molecular formula C19H15N3S B5313714 2-[(4-Methyl-6-phenylpyrimidin-2-yl)sulfanylmethyl]benzonitrile

2-[(4-Methyl-6-phenylpyrimidin-2-yl)sulfanylmethyl]benzonitrile

Cat. No.: B5313714
M. Wt: 317.4 g/mol
InChI Key: DSYOABVFHYRKQU-UHFFFAOYSA-N
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Description

2-[(4-Methyl-6-phenylpyrimidin-2-yl)sulfanylmethyl]benzonitrile is a heterocyclic compound that features a pyrimidine ring substituted with a phenyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Methyl-6-phenylpyrimidin-2-yl)sulfanylmethyl]benzonitrile typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Methyl-6-phenylpyrimidin-2-yl)sulfanylmethyl]benzonitrile can undergo various chemical reactions, including:

    Oxidation: The sulfanylmethyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are commonly used under various conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-[(4-Methyl-6-phenylpyrimidin-2-yl)sulfanylmethyl]benzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(4-Methyl-6-phenylpyrimidin-2-yl)sulfanylmethyl]benzonitrile depends on its specific application:

    Medicinal Chemistry: The compound may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects.

    Biological Studies: It can bind to specific proteins or nucleic acids, affecting their function and providing insights into biological processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(4-Methyl-6-phenylpyrimidin-2-yl)sulfanylmethyl]benzonitrile is unique due to the presence of both the sulfanylmethyl and benzonitrile groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-[(4-methyl-6-phenylpyrimidin-2-yl)sulfanylmethyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3S/c1-14-11-18(15-7-3-2-4-8-15)22-19(21-14)23-13-17-10-6-5-9-16(17)12-20/h2-11H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSYOABVFHYRKQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)SCC2=CC=CC=C2C#N)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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